molecular formula C15H11Cl2NO B5534113 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide

2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide

Cat. No. B5534113
M. Wt: 292.2 g/mol
InChI Key: IXBYRWWKJMLRIP-UVTDQMKNSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis of 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showcases the complexity of such processes, involving condensation reactions and the use of specific catalysts to achieve the desired molecular architecture (Sharma et al., 2017).

Molecular Structure Analysis

The molecular structure of chlorophenyl phenylacrylamides is characterized by X-ray crystallography, revealing intricate details such as bond lengths, angles, and the spatial arrangement of molecules. For example, compounds closely related to 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide exhibit specific crystal packing, hydrogen bonding, and molecular conformations, which are crucial for understanding their chemical behavior and reactivity (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide and its derivatives can include nucleophilic substitution, condensation, and polymerization. These reactions are influenced by the presence of chloro and acrylamide groups, which affect the compound's reactivity and interaction with various reagents. The synthesis and characterization of copolymers derived from chlorophenyl methacrylates provide insights into the chemical properties and potential applications of these materials (Patel et al., 2006).

Physical Properties Analysis

The physical properties of 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide, such as melting point, solubility, and crystalline structure, are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for the compound's handling, storage, and application in different fields.

Chemical Properties Analysis

The chemical properties of 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide, such as acidity, basicity, and reactivity towards other chemical species, are pivotal in its application in organic synthesis. Studies involving the N-acylation of amines in water using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides highlight the versatility and reactivity of chlorophenyl compounds in synthetic chemistry (Ebrahimi et al., 2015).

properties

IUPAC Name

(Z)-2-chloro-N-(4-chlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBYRWWKJMLRIP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)Cl)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-chloro-N-(4-chlorophenyl)-3-phenylprop-2-enamide

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